2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyrido[1,2-a][1,3,5]triazin-2-yl core
Properties
IUPAC Name |
2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-5-1-2-6-11(10)20-13(24)9-26-14-21-12-7-3-4-8-23(12)15(25)22-14/h1-8H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEGFESIINLDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is known for its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Recent studies have highlighted the compound's biological activities , particularly in the following areas:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, in vitro studies have shown that it can inhibit the growth of various cancer cell lines. In one study, derivatives of similar structures demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types such as SNB-19 and OVCAR-8 . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In silico docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions it as a candidate for further development in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various bacterial strains.
Synthesis and Characterization
The synthesis of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions that include the formation of the triazine ring followed by sulfhydryl group attachment and acetamide formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Anticancer Activity : A study investigated a series of pyrido[1,2-a][1,3,5]triazine derivatives for their anticancer properties. The results indicated that modifications at specific positions significantly enhanced their activity against various cancer cell lines .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of similar compounds. Results showed reduced inflammation markers in treated groups compared to controls, supporting further exploration into clinical applications .
Mechanism of Action
The mechanism of action of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a][1,3,5]triazin-2-yl derivatives, such as:
- 4-oxo-4H-quinolizine derivatives
- 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives
Uniqueness
What sets 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide apart is its unique combination of a pyrido[1,2-a][1,3,5]triazin-2-yl core with a trifluoromethylphenyl acetamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Biological Activity
The compound 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides an in-depth review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 385.36 g/mol. The structure features a pyrido-triazine core linked to a trifluoromethylphenyl acetamide moiety, which is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer effects against various human cancer cell lines, such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance:
- Cell Line Sensitivity : Compounds derived from pyrido[1,2-a][1,3,5]triazine have shown moderate to strong cytotoxicity against these cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative and cell line tested .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on critical enzymes involved in cancer progression and inflammation:
- Cholinesterase Inhibition : Some related compounds have shown moderate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neurodegenerative diseases .
- Cyclooxygenase Inhibition : The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is another area of interest due to their role in inflammation and cancer. Compounds similar to the target compound have exhibited varying degrees of COX inhibition .
Study 1: Synthesis and Anticancer Evaluation
In a study focused on synthesizing novel pyrido-triazine derivatives, researchers evaluated their cytotoxic effects on multiple cancer cell lines. The findings indicated that certain derivatives exhibited significant antitumor activity with IC50 values below 20 µM against HCT-116 and MCF-7 cells .
Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may trigger programmed cell death, providing a potential therapeutic avenue for cancer treatment .
Data Table: Biological Activities of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 15 | Apoptosis via caspases |
| Compound B | MCF-7 | 25 | COX inhibition |
| Compound C | HeLa | 30 | AChE inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
